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molecular formula C12H12N2O B1530940 5,6-dimethyl-2-phenyl-1H-pyrimidin-4-one CAS No. 86739-33-5

5,6-dimethyl-2-phenyl-1H-pyrimidin-4-one

Cat. No. B1530940
M. Wt: 200.24 g/mol
InChI Key: JZKBFYMLSCHWIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05972946

Procedure details

To a mixture of sodium ethoxide (31.3 g) and anhydrous ethanol (200 ml) is added benzamidine hydrochloride (23.9 g) at 0-5° C. The mixture is stirred at 0° C. for 30 minutes, and thereto is added dropwise a solution of ethyl 2-methylacetoacetate (20 g) and anhydrous ethanol (50 ml) at the same temperature. After addition, the mixture is stirred at room temperature for 30 minutes, and refluxed for six hours. The reaction mixture is concentrated under reduced pressure, and the residue is dissolved in water. The pH value of the mixture is adjusted to pH 4 by addition of conc. hydrochloric acid while the mixture is stirred at 0-5° C. The precipitates are collected by filtration, washed with water, further washed with diethyl ether, and recrystallized from ethanol to give the desired compound (14.3 g), m.p. 205-207° C.
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
benzamidine hydrochloride
Quantity
23.9 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-]CC.[Na+].Cl.[C:6]([NH2:14])(=[NH:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH3:15][CH:16]([C:22]([CH3:24])=O)[C:17](OCC)=[O:18]>C(O)C>[CH3:15][C:16]1[C:17](=[O:18])[NH:13][C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:14][C:22]=1[CH3:24] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
31.3 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
benzamidine hydrochloride
Quantity
23.9 g
Type
reactant
Smiles
Cl.C(C1=CC=CC=C1)(=N)N
Step Three
Name
Quantity
20 g
Type
reactant
Smiles
CC(C(=O)OCC)C(=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at 0° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
STIRRING
Type
STIRRING
Details
the mixture is stirred at room temperature for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for six hours
Duration
6 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in water
ADDITION
Type
ADDITION
Details
The pH value of the mixture is adjusted to pH 4 by addition of conc. hydrochloric acid while the mixture
STIRRING
Type
STIRRING
Details
is stirred at 0-5° C
FILTRATION
Type
FILTRATION
Details
The precipitates are collected by filtration
WASH
Type
WASH
Details
washed with water
WASH
Type
WASH
Details
further washed with diethyl ether
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
CC=1C(NC(=NC1C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 14.3 g
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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